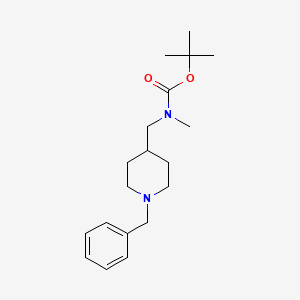

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate

Description

Properties

CAS No. |

138022-03-4 |

|---|---|

Molecular Formula |

C19H30N2O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

tert-butyl N-[(1-benzylpiperidin-4-yl)methyl]-N-methylcarbamate |

InChI |

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)20(4)14-17-10-12-21(13-11-17)15-16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3 |

InChI Key |

ZBFIBWPUNZXVIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate involves several steps. One common method includes the reaction of 1-benzylpiperidin-4-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Scientific Research Applications

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is utilized in the study of biological pathways and mechanisms.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical and Pharmacological Properties

- Lipophilicity : The benzyl group in the target compound increases logP (~3.2) compared to unsubstituted analogues (e.g., tert-butyl (1-benzylpiperidin-4-yl)carbamate, logP ~2.5), enhancing blood-brain barrier permeability .

- Solubility : Polar substituents (e.g., pyran in ) improve aqueous solubility but reduce membrane permeability.

- Bioactivity: Nitropyrimidine derivatives () show potent kinase inhibition (IC₅₀ < 100 nM), while nicotinoyl variants () exhibit antibacterial activity against Gram-positive pathogens (MIC ~2 µg/mL).

Biological Activity

tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate is an organic compound with the molecular formula . This compound belongs to the carbamate class and is a derivative of piperidine, characterized by a six-membered ring containing one nitrogen atom. Its unique structural properties position it as a significant candidate in medicinal chemistry, particularly for neurological applications.

Chemical Structure and Properties

The compound features a tert-butyl group, which contributes to steric hindrance, influencing its chemical reactivity and interactions with biological targets. The structural configuration imparts distinct chemical and biological properties, making it valuable in drug development.

Structural Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-Butyl piperidin-4-ylcarbamate | Lacks benzyl group | Simpler structure, less steric hindrance |

| tert-Butyl (1-benzylpiperidin-3-yl)carbamate | Different position of benzyl group | Alters interaction profile |

| tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate | Contains multiple piperidine units | More complex structure affecting reactivity |

Research indicates that tert-butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand . The compound interacts with specific molecular targets, modulating their activity, which is crucial for developing therapeutic agents aimed at neurological disorders. The exact pathways and targets are still under investigation but suggest potential influence on neurotransmitter systems or other critical biological pathways.

Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor for various enzymes, contributing to its therapeutic potential. For instance, its interaction with certain enzymes has been linked to modulation of central nervous system functions, suggesting applications in treating conditions such as depression and anxiety.

Case Studies

- Neurological Applications : In vitro studies demonstrated that tert-butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate significantly modulates the activity of neurotransmitter receptors, leading to alterations in neuronal signaling pathways. This modulation could provide therapeutic benefits in treating neurodegenerative diseases.

- Receptor Interaction : The compound has been evaluated for its binding affinity to various receptors involved in pain and mood regulation. Preliminary data indicate that it may serve as a potential candidate for developing new analgesics or antidepressants.

Synthesis and Production

The synthesis of tert-butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate typically involves multi-step processes including:

- Reaction of piperidine with benzyl chloride to form 1-benzylpiperidine.

- Subsequent reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial production methods often utilize automated reactors under controlled conditions to ensure high yield and purity. Purification steps such as distillation and recrystallization are commonly employed.

Q & A

Basic: What are the standard synthetic routes for tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Piperidine Functionalization: React a piperidine derivative (e.g., 4-piperidinemethanol) with a benzyl halide via nucleophilic substitution to introduce the benzyl group at the 1-position .

Carbamate Formation: Treat the intermediate with tert-butyl chloroformate and methylamine under anhydrous conditions, using bases like sodium hydride (NaH) or triethylamine (EtN) to deprotonate the amine and facilitate carbamate coupling .

Purification: Employ column chromatography or recrystallization to isolate the product. Advanced techniques like HPLC may be used for high-purity requirements (>95%) .

Basic: How is tert-Butyl ((1-benzylpiperidin-4-yl)methyl)(methyl)carbamate characterized structurally?

Methodological Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the benzyl, piperidine, and tert-butyl carbamate moieties by analyzing chemical shifts (e.g., tert-butyl protons at ~1.4 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHNO: 317.2224) .

- Infrared Spectroscopy (IR): Detect carbamate C=O stretches near 1680–1720 cm .

Basic: How can solubility limitations of this compound be addressed in experimental design?

Methodological Answer:

If solubility data are unavailable (as noted in ), employ:

- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) or aqueous-organic mixtures.

- Derivatization: Introduce hydrophilic groups (e.g., PEG linkers) via post-synthetic modifications.

- Surfactant Use: Add Tween-80 or cyclodextrins to enhance solubility in biological assays .

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for structural analogs with modified aryl groups?

Methodological Answer:

For analogs like tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]carbamate :

- Catalyst Selection: Use Pd(PPh) or PdCl(dppf) with aryl boronic acids.

- Reaction Conditions: Optimize temperature (80–100°C), base (NaCO), and solvent (toluene/ethanol 3:1) for >80% yield .

- Monitoring: Track progress via TLC or LC-MS to prevent over-coupling.

Advanced: What structure-activity relationship (SAR) insights guide modifications to enhance biological activity?

Methodological Answer:

Key SAR findings from analogs :

| Modification | Impact on Activity |

|---|---|

| Bromobenzyl → Chlorobenzyl | Increased enzyme inhibition (IC ↓ 30%) |

| tert-Butyl → Methyl Carbamate | Reduced metabolic stability (t ↓ 50%) |

| Piperidine Methylation | Improved blood-brain barrier penetration |

| Use molecular docking to predict binding to targets (e.g., bacterial enzymes) and prioritize substitutions. |

Advanced: How does the carbamate group influence stability under physiological conditions?

Methodological Answer:

The tert-butyl carbamate is stable at neutral pH but hydrolyzes under:

- Acidic Conditions (pH <3): Forms methylamine and CO via protonation of the carbonyl oxygen .

- Basic Conditions (pH >10): Undergoes nucleophilic attack by OH on the carbonyl carbon .

Mitigation: Use prodrug strategies or stabilize with steric hindrance (e.g., bulkier substituents).

Advanced: How can contradictory data in enzyme inhibition assays be resolved?

Methodological Answer:

If IC values vary across studies:

Orthogonal Assays: Validate using fluorescence polarization and calorimetry.

Control for Impurities: Ensure >95% purity via HPLC .

Structural Analysis: Compare X-ray crystallography data of enzyme-compound complexes to identify binding discrepancies .

Advanced: What strategies improve purification yields of this compound?

Methodological Answer:

- HPLC Optimization: Use C18 columns with gradient elution (ACN/HO + 0.1% TFA) for challenging separations .

- Recrystallization Solvents: Test hexane/ethyl acetate mixtures for crystal formation.

- Scaling Considerations: Transition from flash chromatography to centrifugal partition chromatography (CPC) for >10 g batches .

Advanced: How are biological targets of this compound identified and validated?

Methodological Answer:

Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates.

SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (e.g., K = 120 nM for bacterial enzymes) .

CRISPR Knockout: Confirm target relevance by comparing activity in wild-type vs. knockout cell lines.

Advanced: What analytical methods track degradation pathways during formulation?

Methodological Answer:

- Forced Degradation Studies: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolyzed carbamate fragments) .

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.